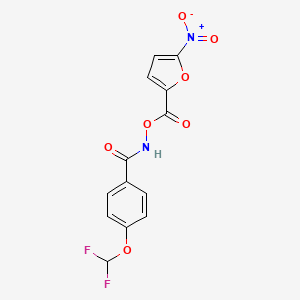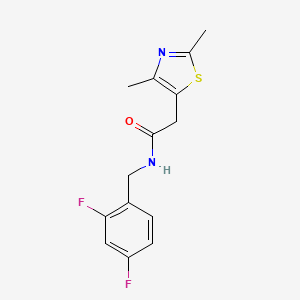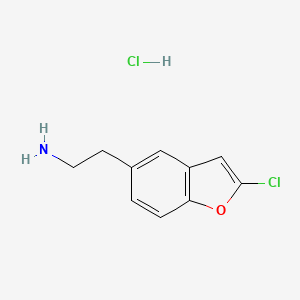![molecular formula C18H25N3O2 B2849493 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide CAS No. 946381-84-6](/img/structure/B2849493.png)
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide” is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidines . Pyrido[1,2-a]pyrimidines are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidines involves various methods. One such method involves the electrochemical reduction of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Chemical Reactions Analysis
The chemical reactions involving pyrido[1,2-a]pyrimidines are diverse. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . Another reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .科学的研究の応用
Antimicrobial Activity
The core structure of this compound is related to imidazole, which is known for its antimicrobial properties . The presence of the pyrido[1,2-a]pyrimidin-3-yl moiety can potentially enhance these properties, making it a candidate for developing new antimicrobial agents. Research could explore its efficacy against a range of bacteria and fungi, particularly those strains that have developed resistance to current treatments.
Antitubercular Potential
Compounds with similar structures have shown potent antitubercular activity . This suggests that N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide could be synthesized and evaluated against various strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Anticancer Properties
The pyrido[1,2-a]pyrimidine ring system is structurally similar to several known anticancer agents . This compound could be investigated for its potential to inhibit cancer cell growth and proliferation. Studies could focus on its mechanism of action, possibly involving the disruption of DNA synthesis or interference with cell signaling pathways.
Antiviral Applications
Indole derivatives, which share some structural similarities with this compound, have demonstrated significant antiviral activities . Therefore, N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide could be researched for its potential to act as an antiviral agent, particularly against RNA and DNA viruses.
Drug Design and Molecular Modeling
Due to its complex structure, this compound could serve as a valuable ligand in structure-based drug design and molecular modeling studies . It could be used to study biomolecule-ligand complexes, aiding in the development of new therapeutic agents with improved efficacy and specificity.
将来の方向性
特性
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-7-14(8-6-2)17(22)20-16-13(4)19-15-11-12(3)9-10-21(15)18(16)23/h9-11,14H,5-8H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPMOTSHQCPGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(N=C2C=C(C=CN2C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![naphthalen-1-yl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2849410.png)

![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)

![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2849424.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)

![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)